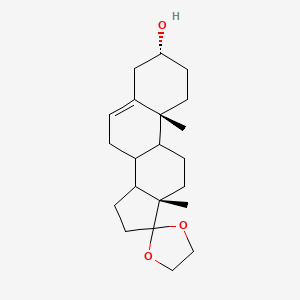
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is a synthetic steroidal compound with the molecular formula C21H32O2 It is characterized by the presence of an ethylenedioxy group at the 17th position and a hydroxyl group at the 3alpha position on the androst-5-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol typically involves the protection of the 17-keto group of androst-5-ene derivatives using ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy group. The hydroxyl group at the 3alpha position can be introduced through selective reduction or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the ethylenedioxy group or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 17,17-Ethylenedioxy-androst-5-ene-3-one.
Reduction: Formation of 17,17-Ethylenedioxy-androst-5-ene-3beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol involves its interaction with specific molecular targets, such as steroid receptors. The ethylenedioxy group at the 17th position may enhance the compound’s stability and binding affinity to these receptors. The hydroxyl group at the 3alpha position can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
17,17-Ethylenedioxy-androst-4-en-3-one: Similar structure but with a double bond at the 4th position.
17,17-Ethylenedioxy-5alpha-androstane: Lacks the double bond in the androst-5-ene backbone.
3-Beta-chloro-17,17-ethylenedioxyandrost-5-ene: Contains a chlorine atom at the 3-beta position.
Uniqueness
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is unique due to the specific positioning of the ethylenedioxy and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(3R,10R,13S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |
InChI |
InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3/t15-,16?,17?,18?,19+,20+/m1/s1 |
InChI Key |
SXXRMGBMPQWUTB-RBQJEXAMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=CCC3C2CC[C@]4(C3CCC45OCCO5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
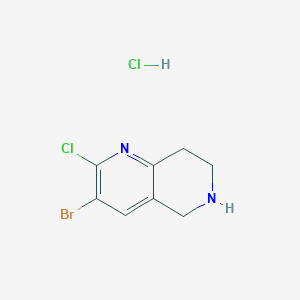
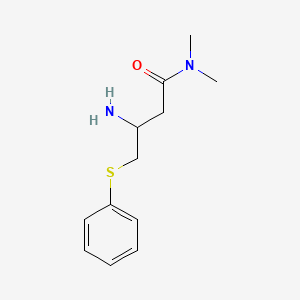
![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
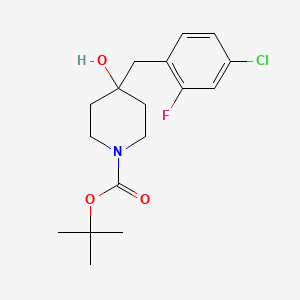
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
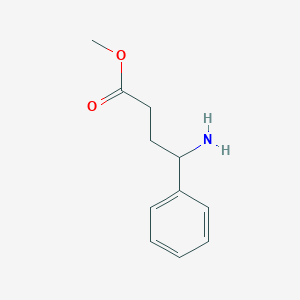
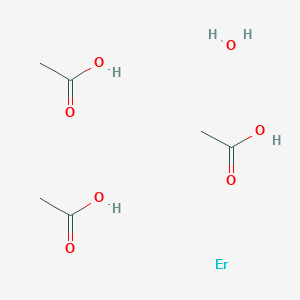
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
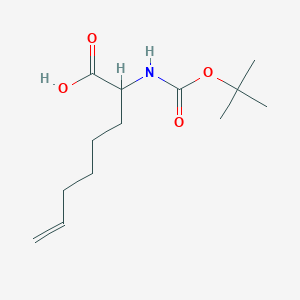
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
